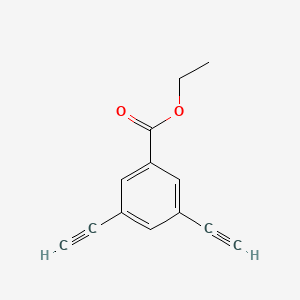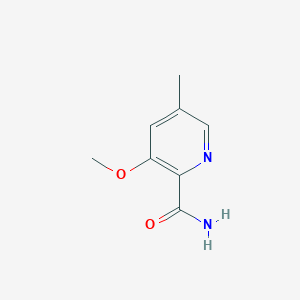
3-Methoxy-5-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also referred to as Ocrinol monomethyl ether .
- This compound features a methoxy group (–OCH3) and a methyl group (–CH3) attached to a phenolic ring.
- It has applications in various fields due to its unique properties.
3-Methoxy-5-methylphenol: (CHO) is an organic compound with the following structure: .
Preparation Methods
Synthetic Routes: The synthesis of 3-Methoxy-5-methylphenol involves several methods, including alkylation of phenol with methanol and subsequent methylation of the resulting phenol. Other routes may also be employed.
Industrial Production: Industrial-scale production methods typically involve efficient and cost-effective processes, but specific details may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions: 3-Methoxy-5-methylphenol can undergo various reactions, including
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., chromates), halogens, and Lewis acids are used.
Major Products: The major products depend on the specific reaction conditions and the substituents involved.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities (e.g., antioxidant properties).
Medicine: May have applications in drug discovery or as a lead compound.
Industry: Used in fragrance and flavor formulations.
Mechanism of Action
- The exact mechanism of action for 3-Methoxy-5-methylphenol depends on its specific application.
- It may interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other phenolic compounds with similar structures include
Uniqueness: 3-Methoxy-5-methylphenol’s unique combination of methoxy and methyl groups sets it apart from these related compounds.
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-methoxy-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(12-2)7(8(9)11)10-4-5/h3-4H,1-2H3,(H2,9,11) |
InChI Key |
ULHIXCURJBDYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


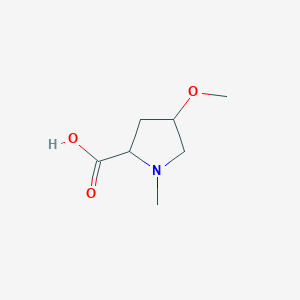

![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)

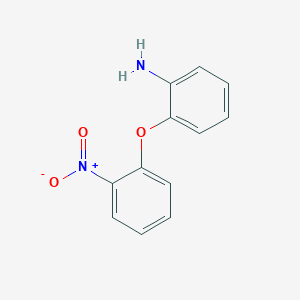
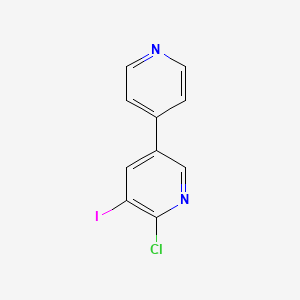
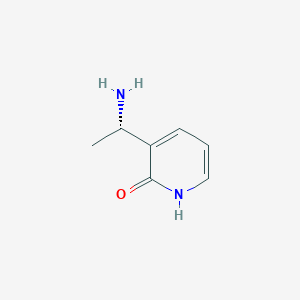
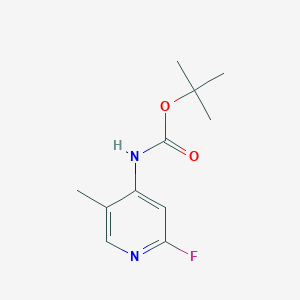
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
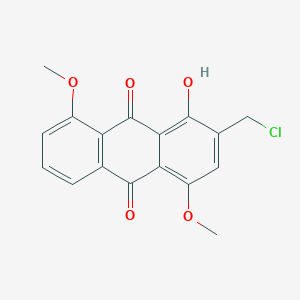
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)


